N-Octyl-N-propanoylglycine
Overview
Description
N-Octyl-N-propanoylglycine is a chemical compound with the molecular formula C13H25NO3 and a molecular weight of 243.34 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octyl-N-propanoylglycine typically involves the reaction of octylamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These processes often utilize automated systems to maintain optimal reaction conditions and minimize the formation of side products .
Chemical Reactions Analysis
Types of Reactions
N-Octyl-N-propanoylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been explored for its potential as a surfactant and its ability to interact with biological membranes.
Medicine: Research has investigated its potential use in drug delivery systems due to its amphiphilic nature, which allows it to form micelles and encapsulate hydrophobic drugs.
Industry: N-Octyl-N-propanoylglycine is used in the formulation of cleaning agents, cosmetics, and other personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-Octyl-N-propanoylglycine involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of encapsulated drugs .
Comparison with Similar Compounds
Similar Compounds
- N-Octylglycine
- N-Propanoylglycine
- N-Decyl-N-propanoylglycine
Uniqueness
N-Octyl-N-propanoylglycine stands out due to its specific combination of an octyl group and a propanoyl group attached to glycine. This unique structure imparts distinct amphiphilic properties, making it particularly effective as a surfactant and in drug delivery applications .
Properties
IUPAC Name |
2-[octyl(propanoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-3-5-6-7-8-9-10-14(11-13(16)17)12(15)4-2/h3-11H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKKMUKGPYMZLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CC(=O)O)C(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30841549 | |
Record name | N-Octyl-N-propanoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30841549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920982-58-7 | |
Record name | N-Octyl-N-propanoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30841549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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